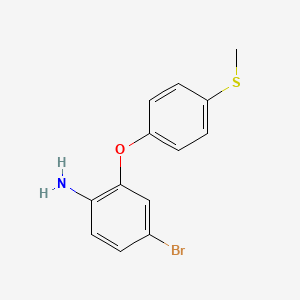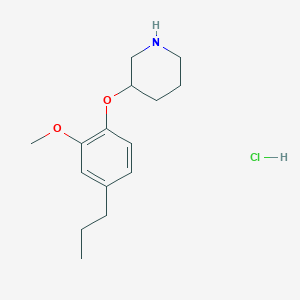
2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride
Descripción general
Descripción
2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride (2-MPPEH) is a synthetic compound derived from piperidine and propylphenol. It is a white crystalline solid with a melting point of 215-216 °C and a molecular weight of 413.8 g/mol. 2-MPPEH is soluble in water and most organic solvents, and has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Nucleophilic Substitution Reactions
In a study by Mataka et al. (1992), they explored the nucleophilic substitution reactions involving compounds similar to 2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride. They found that these reactions could produce a range of derivatives with potential applications in synthesis (Mataka et al., 1992).
Synthesis of Aminopropanols
Research by Gasparyan et al. (2011) involved synthesizing new aminopropanols via reactions with compounds structurally similar to 2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride. The study highlighted the potential of these compounds in creating new chemicals with diverse applications (Gasparyan et al., 2011).
Pharmacological Applications
- Antibacterial and Antioxidant Properties: Another study by Gasparyan et al. (2011) investigated the antibacterial and antioxidant properties of hydrochlorides of aminopropanols, which are related to 2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride. Some of these compounds exhibited moderate antibacterial activity, indicating their potential use in medical applications (Gasparyan et al., 2011).
Biochemical Applications
- Metabolite Identification: A study by Kim et al. (2013) on HM781-36B, a tyrosine kinase inhibitor, involved compounds structurally similar to 2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride. The study focused on identifying metabolites and understanding their behavior in vitro and in vivo, demonstrating the importance of such compounds in biochemical research (Kim et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-methoxy-4-propylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-3-5-12-7-8-14(15(10-12)17-2)18-13-6-4-9-16-11-13;/h7-8,10,13,16H,3-6,9,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCXKXSZZJDHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC2CCCNC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-1-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1487929.png)
![N-[2-(3-aminoazetidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1487930.png)
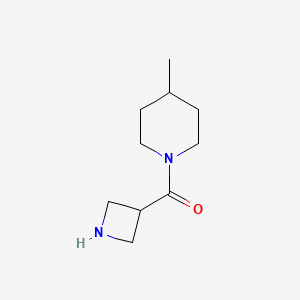
![1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487932.png)
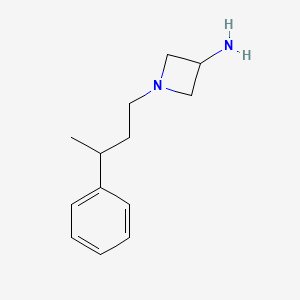


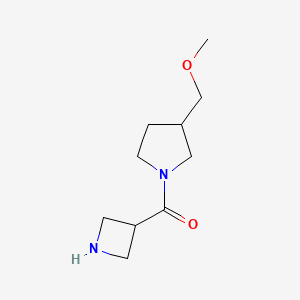

![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1487944.png)

![2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1487947.png)
